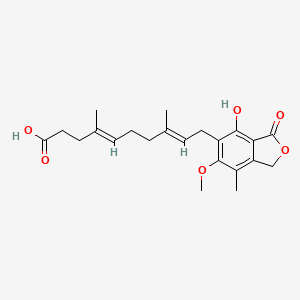
Mycophenolic acid IV
概要
説明
Mycophenolic acid is an immunosuppressant medication primarily used to prevent rejection following organ transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It can be administered orally or intravenously. Mycophenolic acid is the active form of the prodrug mycophenolate mofetil, which is hydrolyzed in vivo to produce the pharmacologically active compound .
科学的研究の応用
Mycophenolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: Mycophenolic acid is used to investigate cellular processes and pathways, particularly those related to immune function.
Medicine: It is widely used in clinical research to develop new immunosuppressive therapies and to study autoimmune diseases.
Industry: Mycophenolic acid is used in the pharmaceutical industry to produce immunosuppressive drugs for organ transplantation and autoimmune disease treatment
作用機序
Safety and Hazards
将来の方向性
Mycophenolate (also known as mycophenolic acid [MPA]), a powerful inhibitor of lymphocyte proliferation, has been used since the early 1990s for the prevention of acute allograft rejection . Mycophenolate is also widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases . The use of mycophenolate in specific autoimmune disorders, organ transplantation, and other conditions with presumed immunologic bases (eg, Crohn disease) is presented separately .
準備方法
Synthetic Routes and Reaction Conditions: Mycophenolic acid is synthesized through a series of chemical reactions starting from simple organic compounds. The synthesis involves the formation of a benzofuran ring system, followed by the introduction of various functional groups to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, mycophenolic acid is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation. The production methods are designed to maximize yield and purity while minimizing environmental impact and production costs .
化学反応の分析
Types of Reactions: Mycophenolic acid undergoes various chemical reactions, including:
Oxidation: Mycophenolic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in mycophenolic acid.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions include controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of mycophenolic acid, which may have different pharmacological properties and applications .
類似化合物との比較
Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune disease treatment.
Methotrexate: An immunosuppressant and chemotherapeutic agent used in various medical conditions.
Uniqueness: Mycophenolic acid is unique due to its specific mechanism of action, targeting IMPDH and selectively inhibiting lymphocyte proliferation. This specificity provides a distinct advantage over other immunosuppressants, which may have broader and less targeted effects .
特性
IUPAC Name |
(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-13(6-5-7-14(2)9-11-18(23)24)8-10-16-20(25)19-17(12-28-22(19)26)15(3)21(16)27-4/h7-8,25H,5-6,9-12H2,1-4H3,(H,23,24)/b13-8+,14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCNVRPGPHOAR-CCLLZULESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345693 | |
| Record name | Mycophenolic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74838-16-7 | |
| Record name | Mycophenolic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



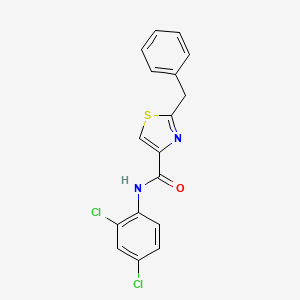
![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
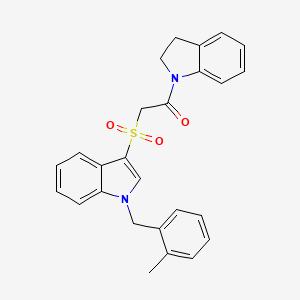
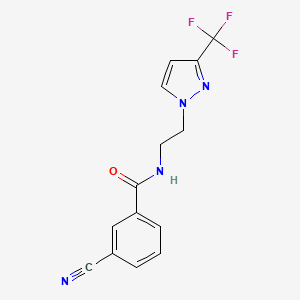
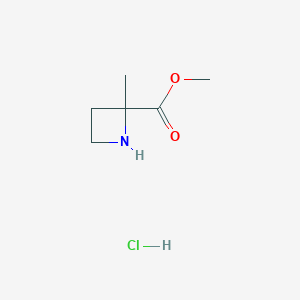
![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2885260.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2885261.png)

![4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)
![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)
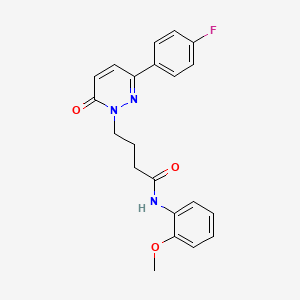
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)
